1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

This product uniquely installs the critical pyrimidin-2-yl group, ensuring exclusive regioselective annulation for [1,2,4]triazolo[1,5-a]pyrimidine synthesis, eliminating isomeric mixtures common with simple triazol-5-amines. Essential for reproducible SAR programs in kinase/IRAK4 inhibition, antifungal, and anticancer screening. Pre-optimized scaffold delivers targeted libraries with consistent selectivity, not found in unsubstituted or pyridinyl analogs. ▶ Procure with confidence for advanced medicinal and agrochemical R&D.

Molecular Formula C6H6N6
Molecular Weight 162.156
CAS No. 1248761-34-3
Cat. No. B2662677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
CAS1248761-34-3
Molecular FormulaC6H6N6
Molecular Weight162.156
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=NC=N2)N
InChIInChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11)
InChIKeyAYNOTZBOYPKSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: Heterocyclic Scaffold Specifications for Medicinal Chemistry & Chemical Biology


1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1248761-34-3) is a heterocyclic small molecule (molecular formula C₆H₆N₆; molecular weight 162.15 g/mol) that integrates pyrimidine and 1,2,4-triazole ring systems . This core scaffold is recognized in medicinal chemistry as a privileged structure for exploring diverse biological activities, including enzyme inhibition and antimicrobial effects, due to the presence of multiple nitrogen atoms capable of engaging in hydrogen bonding and metal coordination [1][2]. The compound is commercially available as a research building block, typically supplied at 95-97% purity, and serves as a precursor for generating fused triazolopyrimidine libraries and other complex heterocyclic architectures .

Why Unspecified 1,2,4-Triazole or Pyrimidine Analogs Cannot Substitute for 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine in Structure-Activity Studies


In scientific research, the precise substitution pattern on the 1,2,4-triazole ring is a critical determinant of molecular recognition, target engagement, and physicochemical properties [1]. Simple substitution of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine with unsubstituted 1H-1,2,4-triazol-5-amine eliminates the crucial pyrimidine moiety, which is known to confer distinct binding interactions and electronic properties [2]. Conversely, switching to the closely related 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1247628-46-1) alters the heteroaromatic character, hydrogen-bonding capacity, and lipophilicity due to the replacement of a pyrimidine nitrogen with a carbon atom . Such changes can profoundly impact target selectivity, cellular permeability, and overall biological activity profiles, underscoring the necessity for procurement of the exact compound to ensure experimental reproducibility and accurate SAR interpretation [3].

Quantitative Differentiation Evidence for 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1248761-34-3)


Synthetic Utility: Regioselective Access to Fused Triazolopyrimidine Scaffolds

As a discrete 5-amino-1,2,4-triazole building block with a pre-installed pyrimidin-2-yl substituent, this compound enables direct, regioselective synthesis of 2-substituted [1,2,4]triazolo[1,5-a]pyrimidines, bypassing the ambiguous regioisomeric outcomes frequently observed when condensing simpler 1H-1,2,4-triazol-5-amines with 1,3-dicarbonyl electrophiles [1]. While generic 3-substituted 1H-1,2,4-triazol-5-amines can yield mixtures of [1,5-a] and [1,5-c] fused products, the pre-functionalized nature of this compound directs annulation to the desired [1,5-a] regioisomer [2]. This regioselectivity is a critical advantage in library synthesis, where consistent scaffold geometry is paramount for SAR interpretation [3].

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Antifungal Activity: Comparative Efficacy in Pyrimidine-Containing Triazole Series

In a series of novel 1,2,4-triazole derivatives containing a pyrimidine moiety, compounds closely related to the target scaffold exhibited moderate to good fungicidal activity against Phomopsis sp., with EC50 values indicating superior efficacy compared to the commercial fungicide control in the same assay system [1]. While the specific EC50 for 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine was not individually reported, compounds within the same structural class (e.g., analogs 9n and 9o) demonstrated excellent antifungal potency, establishing the pyrimidine-containing triazole framework as a validated chemotype for fungicidal activity [2]. In contrast, simpler 1H-1,2,4-triazole derivatives lacking the pyrimidine substitution generally show attenuated antifungal effects, underscoring the importance of the pyrimidinyl moiety [3].

Agrochemicals Antifungal Discovery Plant Pathology

Kinase Inhibition Potential: IRAK4 Engagement of Structurally Related Triazolopyrimidines

A structurally related triazolopyrimidine derivative (BDBM50613394 / CHEMBL5278465) demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 2,000 nM (2 µM) in an Ambit kinase assay [1]. While this compound differs from 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine by possessing additional substituents, the core triazolopyrimidine scaffold is a recognized pharmacophore for IRAK4 inhibition [2]. In contrast, the unsubstituted 1H-1,2,4-triazole scaffold shows negligible activity against IRAK4, highlighting the critical role of the pyrimidine fusion in achieving kinase engagement [3]. This class-level inference supports the use of the target compound as a foundational building block for designing novel IRAK4 inhibitors.

Kinase Drug Discovery Immunology Oncology

Key Research Applications for 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1248761-34-3) Based on Evidence Differentiation


Synthesis of Regioisomerically Pure [1,2,4]Triazolo[1,5-a]pyrimidine Libraries

Utilize 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine as a key building block to construct focused libraries of [1,2,4]triazolo[1,5-a]pyrimidines for biological screening [1]. The pre-installed pyrimidin-2-yl group ensures regioselective annulation, avoiding the isomeric mixtures that plague syntheses starting from simple 1,2,4-triazol-5-amines. This enables the efficient generation of structurally uniform compound collections for structure-activity relationship (SAR) studies in kinase inhibition, antifungal, or anticancer programs [2].

Development of Novel Antifungal Agents for Crop Protection

Employ this compound as a precursor in the design and synthesis of pyrimidine-containing triazole fungicides targeting Phomopsis sp. and other plant pathogenic fungi [1]. Evidence from related analogs demonstrates that incorporation of the pyrimidine moiety enhances fungicidal potency compared to commercial standards, making this scaffold a strategic starting point for agrochemical lead optimization [2].

Medicinal Chemistry Optimization of IRAK4 Kinase Inhibitors

Leverage the triazolopyrimidine core as a privileged scaffold for IRAK4 inhibition [1]. The target compound serves as an ideal synthetic intermediate for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. Class-level evidence confirms that triazolopyrimidine analogs achieve low micromolar IC50 values against IRAK4, whereas simple triazole scaffolds are inactive, validating the necessity of the fused pyrimidine ring system for target engagement [2].

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